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Compound of Interest

Compound Name:

2-(4-

(Trifluoromethyl)phenyl)acetaldehy

de

Cat. No.: B1601918 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-(4-
(Trifluoromethyl)phenyl)acetaldehyde

Introduction
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is an organofluorine compound of significant

interest in the fields of medicinal chemistry and drug development. As a derivative of

phenylacetaldehyde, its structure is characterized by a trifluoromethyl (-CF3) group at the para-

position of the phenyl ring. This substitution is a cornerstone of modern pharmaceutical design,

as the trifluoromethyl group can profoundly enhance a molecule's metabolic stability,

lipophilicity, and binding affinity to biological targets. Understanding the fundamental physical

properties of this aldehyde is therefore a critical prerequisite for its effective use as a synthetic

intermediate, enabling researchers to control reaction conditions, develop robust purification

strategies, and ensure safe handling. This guide provides a comprehensive overview of its

chemical identity, physicochemical characteristics, and analytical profile, grounded in

established scientific principles and supported by available data.

Section 1: Chemical Identity and Molecular
Structure
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The unique reactivity and physical behavior of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
stem directly from its molecular architecture. The combination of an aromatic ring, an electron-

withdrawing trifluoromethyl group, and a reactive aldehyde functional group defines its role as a

versatile chemical building block.

Identifier Data Source(s)

Chemical Name

2-(4-

(Trifluoromethyl)phenyl)acetald

ehyde

[1][2]

IUPAC Name

2-[4-

(trifluoromethyl)phenyl]acetald

ehyde

[3]

CAS Number 30934-62-4 [3]

Molecular Formula C₉H₇F₃O [1][2][3]

Molecular Weight 188.15 g/mol [1][2][3][4]

InChI Key
JILROKHULOFASY-

UHFFFAOYSA-N
[2][3]

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C", pos="2.5,0!"];
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C8 [label="C", pos="3.5,0.5!"];

O9 [label="O", pos="3.5,-0.5!"];

H10 [label="H", pos="4.0,0.8!"];

C11 [label="C", pos="-2.5,0!"];

F12 [label="F", pos="-3.0,0.8!"];

F13 [label="F", pos="-3.0,-0.8!"];

F14 [label="F", pos="-3.5,0!"];

H_C2 [label="H"];

H_C3 [label="H"];

H_C5 [label="H"];

H_C6 [label="H"];

H1_C7 [label="H", pos="2.5,0.5!"];

H2_C7 [label="H", pos="2.5,-0.5!"];

// Benzene ring with connections

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituents on the ring

C1 -- C7;

C4 -- C11;

// Aldehyde group

C7 -- C8;

C8 -- O9 [style=double];

C8 -- H10;
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// Trifluoromethyl group

C11 -- F12;

C11 -- F13;

C11 -- F14;

// Hydrogens on the ring and chain

C2 -- H_C2;

C3 -- H_C3;

C5 -- H_C5;

C6 -- H_C6;

C7 -- H1_C7;

C7 -- H2_C7;

// Positioning hints (may need adjustment)

C1 [pos="1,0!"];

C2 [pos="0.5,0.866!"];

C3 [pos="-0.5,0.866!"];

C4 [pos="-1,0!"];

C5 [pos="-0.5,-0.866!"];

C6 [pos="0.5,-0.866!"];

H_C2 [pos="0.9,1.5!"];

H_C3 [pos="-0.9,1.5!"];

H_C5 [pos="-0.9,-1.5!"];

H_C6 [pos="0.9,-1.5!"];

}

Caption: Molecular structure of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde.

Section 2: Physicochemical Properties
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The physical properties of a compound are essential for designing experimental setups, from

reaction solvent selection to purification methods. The introduction of the -CF3 group

significantly alters the properties compared to the parent phenylacetaldehyde.
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Property Value / Description Discussion Source(s)

Physical Form Solid

At standard

conditions, the

compound is a solid,

which contrasts with

phenylacetaldehyde, a

liquid. This suggests

stronger

intermolecular forces,

likely due to dipole-

dipole interactions

involving the C-F

bonds.

[2]

Boiling Point

Not experimentally

determined. Predicted

to be >195°C.

The boiling point of

the parent compound,

phenylacetaldehyde,

is 195°C.[5][6] The

addition of the highly

polar trifluoromethyl

group increases the

molecular weight and

dipole moment, which

is expected to raise

the boiling point. For

comparison, the

predicted boiling point

of the meta-isomer is

199.5 ± 35.0°C.[7]

N/A

Density Not experimentally

determined. Predicted

to be >1.08 g/cm³.

Phenylacetaldehyde

has a density of

approximately 1.079

g/mL.[5] The presence

of three heavy fluorine

atoms in the

trifluoromethyl group

significantly increases

N/A
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the molecular mass

relative to its volume,

leading to a higher

expected density. The

predicted density of

the meta-isomer is

1.229 ± 0.06 g/cm³.[7]

Solubility

Insoluble in water;

soluble in common

organic solvents (e.g.,

ethanol, DCM, ethyl

acetate).

The aldehyde group

can form hydrogen

bonds with water, but

the large, nonpolar

trifluoromethylphenyl

group dominates,

making the molecule

hydrophobic. Its

lipophilic character,

enhanced by the -CF3

group, ensures good

solubility in nonpolar

organic solvents.

Inferred

Refractive Index
Not experimentally

determined.

The refractive index of

phenylacetaldehyde is

around 1.535.[5] The

high polarizability of

fluorine atoms

typically increases the

refractive index of a

compound.[7]

N/A

Section 3: Spectroscopic and Analytical Profile
Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical

compound. While specific spectra for this compound are not widely published, its structure

allows for a reliable prediction of its key spectral features.

Infrared (IR) Spectroscopy
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The IR spectrum is used to identify key functional groups. For 2-(4-
(Trifluoromethyl)phenyl)acetaldehyde, the most characteristic absorptions are:

C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1720-1740 cm⁻¹. This is a

classic indicator of a carbonyl group in an aldehyde. For phenylacetaldehyde, this peak

appears at 1724 cm⁻¹.[8]

C-H Stretch (Aldehyde): Two weak bands are anticipated near 2820 cm⁻¹ and 2720 cm⁻¹ (a

Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹

region, confirming the presence of the phenyl ring.

C-F Stretches: Strong, intense absorptions are expected in the region of 1100-1350 cm⁻¹,

which are characteristic of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the hydrogen environment in the molecule.

Aldehyde Proton (-CHO): A signal (a triplet due to coupling with the adjacent CH₂) is

expected far downfield, typically in the δ 9.5-10.0 ppm range. This chemical shift is highly

characteristic of an aldehyde proton.

Methylene Protons (-CH₂-): A signal (a doublet due to coupling with the aldehyde proton) is

expected around δ 3.6-3.8 ppm.

Aromatic Protons (C₆H₄): The para-substituted aromatic ring will show a distinct pattern. Two

signals, appearing as doublets, are expected in the aromatic region (δ 7.2-7.8 ppm). The

protons closer to the electron-withdrawing -CF3 group will be further downfield.

Section 4: Experimental Protocol for Boiling Point
Determination
Objective: To determine the boiling point of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde, a

high-boiling point solid, using distillation under reduced pressure.
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Causality and Rationale: High-boiling point compounds can decompose at their atmospheric

boiling points. Reducing the pressure lowers the boiling point, allowing for distillation at a lower,

safer temperature. This protocol is a self-validating system as a stable boiling point at a given

pressure confirms the purity of the substance.

Methodology:

Apparatus Setup:

Assemble a short-path distillation apparatus. This minimizes the surface area where the

product can condense and be lost.

Use a round-bottom flask of an appropriate size (e.g., 25 mL) containing the solid sample

and a magnetic stir bar.

Connect the flask to the distillation head, which is fitted with a thermometer. Ensure the

thermometer bulb is positioned just below the side arm leading to the condenser to

accurately measure the vapor temperature. .

Connect the condenser to a receiving flask.

Attach the vacuum source to the vacuum adapter on the distillation apparatus. A

manometer must be included in the line to monitor the pressure accurately.

Procedure:

Place the flask in a heating mantle.

Begin stirring to ensure smooth boiling.

Slowly and carefully apply vacuum, reducing the pressure to the desired level (e.g., 10

mmHg).

Once the pressure is stable, begin heating the sample gently.

Observe the sample for the onset of boiling and the condensation of vapor on the

thermometer bulb.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Record the temperature at which a steady stream of distillate is collected in the receiving

flask. This temperature is the boiling point at the recorded pressure.

Once the distillation is complete, turn off the heat and allow the apparatus to cool

completely before slowly releasing the vacuum. Never release the vacuum on a hot

system.

Caption: Workflow for boiling point determination under reduced pressure.

Section 5: Safety, Handling, and Storage
Working with any chemical requires adherence to strict safety protocols. The trifluoromethyl

group can impart specific biological activity, warranting careful handling.

Hazard Identification:

Harmful if swallowed.[9]

Causes serious eye irritation.[9]

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]

Classified as a combustible solid.[2]

Safe Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab

coat.[10][12]

Avoid contact with skin, eyes, and clothing.[10]

Wash hands thoroughly after handling.[12]

Keep away from open flames, hot surfaces, and sources of ignition.[10]

Storage:
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Store in a tightly closed container.[10]

Keep refrigerated (2-8°C is often recommended for aldehydes to prevent degradation).[5]

[10]

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation

of the aldehyde group.[10]

Store away from incompatible materials such as strong oxidizing agents and strong bases.

[10]

Conclusion
2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a solid chemical intermediate whose physical

properties are significantly influenced by its trifluoromethylphenyl moiety. Its higher melting

point and expected higher boiling point and density compared to phenylacetaldehyde are direct

consequences of this substitution. A thorough understanding of its physicochemical properties,

spectroscopic signatures, and safety requirements is paramount for its successful application in

research and development, particularly in the synthesis of novel pharmaceutical agents where

the trifluoromethyl group is a key pharmacophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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